molecular formula C17H24N2O5S B5094899 1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid

1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid

Cat. No.: B5094899
M. Wt: 368.4 g/mol
InChI Key: CDNKSWJGRQUUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzoylpiperidines This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzoyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-[Methyl(propyl)sulfamoyl]benzoic acid with piperidine-4-carboxylic acid under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzoyl-4-piperidinecarboxylic acid: Shares a similar piperidine and benzoyl structure but lacks the sulfamoyl group.

    N-Benzoylpiperidines: A class of compounds with a piperidine ring conjugated to a benzoyl group, similar to the target compound.

Uniqueness: 1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoylpiperidines and contributes to its specific applications and effects.

Properties

IUPAC Name

1-[3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-9-18(2)25(23,24)15-6-4-5-14(12-15)16(20)19-10-7-13(8-11-19)17(21)22/h4-6,12-13H,3,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKSWJGRQUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.